molecular formula C23H22O6 B2883062 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate CAS No. 847034-56-4

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B2883062
CAS No.: 847034-56-4
M. Wt: 394.423
InChI Key: YVXFNWBPNAWPCH-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-7-yl cyclohexanecarboxylate, which is likely to be a complex organic compound. It contains a methoxyphenoxy group and a chromen-7-yl group attached to a cyclohexanecarboxylate .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using various organic synthesis methods. For instance, a related compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP), is synthesized using several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV− vis spectral methods .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like NMR, FT-IR, and UV-Vis spectroscopy. The density functional theory (DFT) method is used to obtain the optimized structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve functionalizing and transforming functional groups around the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using various spectroscopic techniques. These properties can include refractive index, molar refractivity, and the number of freely rotating bonds .

Scientific Research Applications

Synthesis Techniques

Research has focused on developing novel synthesis methods for chromene derivatives, which are of interest due to their potential medicinal properties and roles in organic chemistry. For example, Han et al. (2014) synthesized a series of 2-amino-7-methoxy-4-aryl-4H-chromene-3-carbonitrile compounds through the condensation of 3-methoxyphenol with β-dicyanostyrenes, highlighting a method that could potentially apply to the synthesis of the compound (G. Han, J. Du, Li-Zhuang Chen, & Lijun Zhao, 2014). Similarly, Boominathan et al. (2011) detailed an atom-economical synthesis of 4H-chromene derivatives, demonstrating the versatility of chromene chemistry in creating densely functionalized molecules (Muthusamy Boominathan, M. Nagaraj, S. Muthusubramanian, & R.V. Krishnakumar, 2011).

Chemical Properties and Applications

The chemical properties of chromene derivatives have been explored for various applications, including the development of new materials and potential therapeutic agents. Pelter et al. (1997) investigated the synthesis of 8a-methoxy-2H,6H-chromen-6-ones, showcasing the utility of phenolic oxidation in heterocyclic synthesis, which could be relevant for modifying the compound (A. Pelter, A. Hussain, Gareth R. Smith, & R. Ward, 1997). Venkateswararao et al. (2014) focused on bis-chromenone derivatives for anti-proliferative activity against human cancer cells, indicating the potential biological applications of chromene compounds (Eeda Venkateswararao, V. Sharma, M. Manickam, J. Yun, & Sang-hun Jung, 2014).

Future Directions

Research into similar compounds is ongoing, with a focus on their potential biological activities and applications in various industries .

Properties

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-26-16-8-5-9-17(12-16)28-21-14-27-20-13-18(10-11-19(20)22(21)24)29-23(25)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXFNWBPNAWPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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